4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

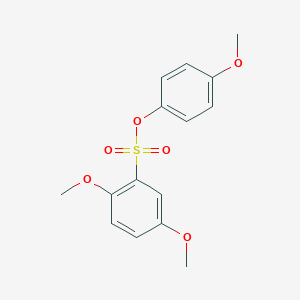

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methoxy group attached to a phenyl ring and a dimethoxybenzenesulfonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate typically involves the reaction of 4-methoxyphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and amines substituted derivatives.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include partially or fully hydrogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.

2,5-Dimethoxy-4-methylbenzaldehyde: Used in the preparation of phenylamine derivatives with potential psychotomimetic properties.

Lawesson’s Reagent: Used as a thiation agent in organic synthesis.

Uniqueness

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate is unique due to its combination of methoxy and sulfonate groups, which confer specific reactivity and properties

Biologische Aktivität

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate is an organic compound with significant potential in biological applications. This compound belongs to the class of sulfonates, characterized by the presence of methoxy and dimethoxy groups, which contribute to its unique properties and biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : (4-methoxyphenyl) 2,5-dimethoxybenzenesulfonate

- CAS Number : 19140-16-0

- Molecular Formula : C17H20O6S

The compound's structure allows for various interactions with biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The methoxy groups enhance lipophilicity, allowing better membrane penetration, while the sulfonate group can interact with positively charged residues on target proteins. This dual action may modulate enzyme activity or receptor functions, leading to various pharmacological effects.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, studies have shown that derivatives with sulfonate groups can inhibit bacterial growth effectively. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Salmonella typhi | 15 |

| Similar Sulfonates | Bacillus subtilis | 18 |

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that compounds containing sulfonate moieties can act as effective inhibitors of various enzymes. Notably, acetylcholinesterase (AChE) and urease are common targets.

- Acetylcholinesterase Inhibition : Compounds similar to this sulfonate have shown moderate to strong inhibition against AChE, which is crucial for developing treatments for neurodegenerative diseases.

- Urease Inhibition : The compound has also been evaluated for urease inhibition, which is significant in treating conditions like urinary tract infections.

| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| AChE | 1.21 | Eserine (0.5 mM) |

| Urease | 2.14 | Thiourea (21.25) |

Case Studies

- Antibacterial Screening : A study involving various synthesized derivatives of sulfonates found that those with methoxy groups displayed enhanced antibacterial activity against Salmonella typhi and Bacillus subtilis. The presence of both methoxy and sulfonate functionalities was essential for this activity.

- Enzyme Interaction Studies : Fluorescence quenching experiments indicated that the binding affinity of the compound to bovine serum albumin (BSA) was significant, suggesting potential for drug formulation applications.

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) 2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6S/c1-18-11-4-6-12(7-5-11)21-22(16,17)15-10-13(19-2)8-9-14(15)20-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTMOCCPOUIARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.